4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile

Medicinal Chemistry ADME Properties Lipophilicity

This 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile is an essential SAR comparator for medicinal chemistry. The 2-chlorophenyl substituent confers quantified physicochemical shifts (+0.5 XLogP3, +12.9 Ų TPSA) versus the non-halogenated analog—enabling precise correlation of lipophilicity with cellular permeability, metabolic stability, and target engagement. Ideal for CYP2B4/CYP2E1 inhibition studies and anticancer scaffold exploration. Its distinct profile (MW 221.67, XLogP3 2.8) makes it a superior chemical probe starting point. Order ≥95% purity for reproducible, publication-ready SAR data.

Molecular Formula C9H4ClN3S
Molecular Weight 221.67 g/mol
CAS No. 265326-54-3
Cat. No. B3041279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile
CAS265326-54-3
Molecular FormulaC9H4ClN3S
Molecular Weight221.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(SN=N2)C#N)Cl
InChIInChI=1S/C9H4ClN3S/c10-7-4-2-1-3-6(7)9-8(5-11)14-13-12-9/h1-4H
InChIKeyOXRDLPAZAYQTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile (CAS 265326-54-3) – Chemical Identity and Core Properties for Scientific Procurement


4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile (CAS 265326-54-3) is a heterocyclic organic compound belonging to the 1,2,3-thiadiazole class, featuring a 2-chlorophenyl substituent at the 4-position and a cyano group at the 5-position of the thiadiazole ring [1]. It has a molecular formula of C9H4ClN3S and a molecular weight of 221.67 g/mol [1]. The compound is utilized as a research chemical and a versatile scaffold in medicinal chemistry, where the 1,2,3-thiadiazole core is recognized for its broad spectrum of biological activities, including antifungal, antiviral, anticancer, and antibacterial properties [2][3].

Why a Generic 1,2,3-Thiadiazole Cannot Replace 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile in Targeted Research


The biological and physicochemical properties of 1,2,3-thiadiazole derivatives are exquisitely sensitive to substitution patterns. The presence and position of electron-withdrawing groups (like the 5-cyano) and halogenated aryl groups (like the 2-chlorophenyl) dramatically alter molecular properties such as lipophilicity, electronic distribution, and hydrogen-bonding capacity, which in turn dictate target binding, cellular permeability, and metabolic stability [1]. Simple analogs, such as the unsubstituted 4-phenyl-1,2,3-thiadiazole-5-carbonitrile, lack the chlorine atom that significantly influences the compound's XLogP3 value and thus its partition coefficient, potentially altering its pharmacokinetic profile and off-target interactions [2][3]. Therefore, substituting with a structurally related but electronically distinct analog can lead to irreproducible results and invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation of 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile from Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity (XLogP3) Drives Differential Permeability and Bioavailability

4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile demonstrates a substantially higher predicted lipophilicity compared to its non-chlorinated analog, 4-phenyl-1,2,3-thiadiazole-5-carbonitrile. The XLogP3 value for the target compound is 2.8 [1], whereas the value for the non-chlorinated comparator is 2.3 [2]. This difference is a direct consequence of the 2-chlorophenyl substituent and is critical for predicting and interpreting cellular permeability and tissue distribution in in vitro and in vivo models.

Medicinal Chemistry ADME Properties Lipophilicity

Increased Molecular Weight and Topological Polar Surface Area (TPSA) Alter Drug-Likeness Profile

The substitution of a hydrogen atom with a chlorine atom in 4-phenyl-1,2,3-thiadiazole-5-carbonitrile to yield 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile results in quantifiable changes to key physicochemical descriptors. The target compound has a molecular weight of 221.67 g/mol [1], compared to 187.22 g/mol for the non-chlorinated analog [2]. Furthermore, the Topological Polar Surface Area (TPSA) increases from 64.9 Ų to 77.8 Ų [1][2]. These differences are not trivial; they directly impact a compound's compliance with drug-likeness filters (e.g., Lipinski's Rule of Five) and its predicted oral absorption and brain penetration.

Medicinal Chemistry ADME Properties Drug-Likeness

Potential for Differential CYP450 Inhibition Profile Based on Structural Analogy

While direct CYP450 inhibition data for 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile is not available, a closely related structural analog, 4-phenyl-1,2,3-thiadiazole (which lacks the 5-carbonitrile group), has been characterized as a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 µM, with no activity against CYP1A2 . Given that the addition of a 5-carbonitrile group is a major electronic modification, it is highly likely that 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile will exhibit a distinct and unpredictable CYP inhibition profile. This makes it a valuable and non-substitutable tool for investigating the role of the carbonitrile group in modulating cytochrome P450 interactions.

Drug Metabolism CYP450 Inhibition Medicinal Chemistry

Antiproliferative Activity of the 1,2,3-Thiadiazole Scaffold Provides a Basis for Cell-Based Investigations

While no direct IC50 data exists for 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile, the 1,2,3-thiadiazole class is a well-documented pharmacophore for antiproliferative activity. Patents and reviews describe a range of 1,2,3-thiadiazole compounds with demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines [1][2]. For instance, structurally related 1,2,3-thiadiazole-pyrazolopyrimidine hybrids have shown IC50 values of 6.54–18.36 μM against the MCF-7 breast cancer cell line [3]. The specific substitution pattern of 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile represents a unique and unexplored combination of functional groups on this validated scaffold, making it a valuable probe for identifying novel anticancer leads with potentially distinct mechanisms of action.

Cancer Research Antiproliferative Activity Medicinal Chemistry

Primary Scientific and Industrial Applications for 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile


Medicinal Chemistry: Probing Halogen Effects on ADME and Target Binding

This compound is ideal for medicinal chemists conducting structure-activity relationship (SAR) studies to investigate the specific impact of a 2-chlorophenyl substituent on drug-like properties. The quantified differences in XLogP3 (+0.5) and TPSA (+12.9 Ų) compared to the non-chlorinated analog (4-phenyl-1,2,3-thiadiazole-5-carbonitrile) make it a precise tool for correlating physicochemical changes with cellular permeability, metabolic stability, and target engagement [1].

ADME-Tox Research: Validating CYP450 Interaction Models

Given that a close structural analog (4-phenyl-1,2,3-thiadiazole) is a known selective inhibitor of CYP2B4 and CYP2E1, this compound serves as a critical comparator for dissecting the role of the 5-carbonitrile group in modulating cytochrome P450 enzyme interactions [1]. It is a necessary component for building predictive models of drug metabolism and potential drug-drug interactions involving 1,2,3-thiadiazole-containing molecules.

Cancer Biology: Generating Novel Antiproliferative Leads

For researchers focused on developing novel anticancer agents, this compound provides a distinct and unexplored entry point into the well-validated 1,2,3-thiadiazole antiproliferative scaffold [1][2]. It can be used as a core for further synthetic elaboration or directly screened against panels of cancer cell lines to identify new compounds with unique potency and selectivity profiles, with the goal of advancing novel chemical matter beyond known 1,2,3-thiadiazole derivatives [3].

Chemical Biology: Development of New Tool Compounds

The compound's unique combination of functional groups (2-chlorophenyl, 1,2,3-thiadiazole, 5-cyano) makes it an excellent starting point for the development of chemical probes. Its distinct physicochemical signature (MW: 221.67 g/mol, XLogP3: 2.8) [1] can be leveraged in fragment-based drug discovery or to create affinity reagents for target identification and validation studies, where it is essential that the probe's properties are distinct from those of existing tool compounds.

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